molecular formula C4H3BrN2 B022483 2-Bromopyrimidine CAS No. 4595-60-2

2-Bromopyrimidine

Cat. No.: B022483
CAS No.: 4595-60-2
M. Wt: 158.98 g/mol
InChI Key: PGFIHORVILKHIA-UHFFFAOYSA-N
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Description

2-Bromopyrimidine is an organic compound that is used in a variety of laboratory experiments, including synthesis and biomedical research. It is an important tool for scientists and researchers, as it has many advantages and can be used in a variety of ways.

Scientific Research Applications

  • Photoabsorption Research : It is used in studying the photoabsorption cross sections of gas-phase 2- and 5-bromopyrimidines in the energy range of 3.7–10.8 eV (Mendes et al., 2021).

  • Organic Synthesis : In organic chemistry, 2-Bromopyrimidine assists in the isolation of 2,6-dialkoxy-5-dimethylaminopyrimidine-4-carboxaldehyde (Mukherjee & Ghorai, 2010).

  • Catalysis : It acts as a useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient syntheses of substituted pyrimidine compounds (Goodby et al., 1996).

  • Corrosion Inhibition : 2-Mercaptopyrimidine, a derivative, is an effective inhibitor for the corrosion of cold-rolled steel in HNO3 solution, with a high inhibition efficiency (Li et al., 2017).

  • Cancer Research : Derivatives of this compound show anti-VEGFR-2 activity, cytotoxicity against human cancer cell lines, and in vivo anti-prostate cancer activity (Abdelhafez et al., 2014).

  • Antiviral Properties : It is a highly potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), with demonstrated efficacy in animal models and phase I clinical trials (De Clercq & Walker, 1984).

  • Spectroscopy : The compound's polarized Raman and infrared spectra are useful for studying the normal vibrations of molecules (Nakama et al., 1984).

  • Radiation Treatment in Cancer : this compound is an important radiosensitizer in the radiation treatment of cancer (Cheng et al., 2016).

  • Virology : It is active against herpes simplex virus type 1 infection and tumor cells transformed by the HSV-1 thymidine kinase gene (Bobek et al., 1987).

  • Antiproliferative Effects : 5-bromo-2'-deoxyuridine (BUDR) exhibits positive antiproliferative effects in various human tumors (Kinsella, 1992).

  • Photochemistry : Its UV irradiation in methanol yields dehalogenated, methylated, and hydroxymethylated compounds (Nasielski et al., 1972).

  • Immunotherapy : Bropirimine's antitumor effects are partially mediated by endogenous tumor necrosis factorα (TNFα), which can be released in vivo by the drug (Scheringa et al., 1990).

  • UV Spectrum Analysis : this compound's electronic absorption spectrum and infrared spectrum help analyze its UV spectrum and determine its point group (Joshi et al., 1987).

  • Spectroscopic Studies : It has been investigated by photoelectron spectroscopy, showing potential for spectroscopic studies (Śmiałek et al., 2013).

  • Antiviral Research : 2',3'-Dideoxy-3'-thiacytidine (SddC) and 5-fluoro-2',3'-dideoxy-3'-thiacytidine (FSddC) are potent and selective anti-HBV compounds that inhibit viral DNA replication in vitro (Doong et al., 1991).

  • Microwave Spectrum Analysis : The microwave spectrum of this compound has been observed, revealing its planar structure and C2V symmetry (Chen et al., 1990).

Safety and Hazards

2-Bromopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Future Directions

While specific future directions for 2-Bromopyrimidine are not mentioned in the search results, it is noted that the brominated derivative of pyrimidine is important to better understand the site . Additionally, its use in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene suggests potential applications in the development of new materials .

Biochemical Analysis

Biochemical Properties

2-Bromopyrimidine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with palladium and molybdenum hexacarbonyl (Mo(CO)₆) during microwave-assisted aminocarbonylation reactions . This interaction facilitates the synthesis of complex organic molecules, highlighting the compound’s utility in synthetic chemistry. Additionally, this compound is involved in cross-coupling reactions with diboronic acids, further demonstrating its versatility in biochemical processes .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with DNA can lead to modifications that impact gene expression, potentially causing cellular stress or apoptosis . Moreover, its role in synthetic reactions suggests that it may be used to modulate cellular functions by altering the chemical environment within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, during aminocarbonylation reactions, this compound binds to palladium catalysts, facilitating the formation of carbon-nitrogen bonds . This binding interaction is crucial for the compound’s role in synthetic chemistry and its broader biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is stable under standard storage conditions, but its reactivity can vary depending on the experimental setup . Long-term studies have shown that the compound can maintain its efficacy in synthetic reactions, although its impact on cellular function may diminish over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can cause toxic effects, including cellular damage and organ toxicity . These threshold effects are critical for determining safe and effective dosages for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which facilitates its breakdown and elimination from the body . The compound’s metabolism can also influence metabolic flux and metabolite levels, impacting overall cellular function. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding the subcellular distribution of this compound is crucial for elucidating its role in cellular processes and optimizing its use in research and therapy.

Properties

IUPAC Name

2-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFIHORVILKHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063532
Record name Pyrimidine, 2-bromo-
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Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4595-60-2
Record name 2-Bromopyrimidine
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URL https://commonchemistry.cas.org/detail?cas_rn=4595-60-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromopyrimidine
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Record name Pyrimidine, 2-bromo-
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Record name Pyrimidine, 2-bromo-
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Record name 2-bromopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Bromopyrimidine?

A1: this compound is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound.

  • Spectroscopic Data: The polarized Raman and infrared spectra of this compound have been extensively studied, providing valuable insights into its vibrational modes and molecular structure. [] Additionally, Vacuum Ultraviolet (VUV) photoabsorption spectroscopy has been used to probe the excited states of this compound, revealing detailed information about its electronic transitions. []

Q2: How is this compound synthesized?

A2: this compound can be synthesized via various methods. One common approach involves the direct bromination of pyrimidine. Alternative strategies include reacting 2-aminopyrimidine with sodium nitrite and hydrobromic acid or starting from readily available precursors like mucobromic acid. []

Q3: What are the applications of this compound in organic synthesis?

A3: The bromine atom in this compound serves as a useful handle for further functionalization, making it a versatile intermediate in organic synthesis. [, ] It's frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse substituents at the 2-position of the pyrimidine ring. [, ] For example, it can be reacted with benzene boronic acid to yield 2-phenylpyrimidine. []

Q4: Can you elaborate on the use of this compound in Suzuki coupling reactions for the synthesis of oligoarylenes?

A4: this compound plays a crucial role in synthesizing pyrimidine-containing oligoarylenes, a class of materials with intriguing optoelectronic properties. [] For instance, reacting this compound with 9,9-dihexylfluorene-2,7-diboronic acid via Suzuki coupling can yield 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene, a key building block for advanced materials. [] These materials hold promise for applications in organic light-emitting diodes (OLEDs) due to their luminescent properties. []

Q5: How does the structure of this compound influence its reactivity in nucleophilic substitution reactions?

A5: The presence of two nitrogen atoms in the pyrimidine ring significantly influences the reactivity of this compound. The electron-withdrawing nature of nitrogen atoms renders the carbon atom bonded to bromine (C2) electron-deficient, facilitating nucleophilic attack. [] This property enables the substitution of bromine with various nucleophiles, providing a versatile route for synthesizing diverse pyrimidine derivatives. [, ]

Q6: Are there any examples of metal-free synthetic applications utilizing this compound?

A6: Yes, this compound has demonstrated utility in metal-free synthesis. For instance, it can react with thiourea in a base-mediated process to efficiently produce benzyl alkyl sulfides. [] This approach offers a more sustainable alternative to traditional metal-catalyzed methods. []

Q7: Can this compound undergo multiple regioselective functionalizations?

A7: Absolutely, research has demonstrated that this compound can undergo multiple regioselective magnesiations, allowing for the sequential introduction of different functional groups at specific positions (C4, C6, and C5) on the pyrimidine ring. [, ] This sequential functionalization capability significantly expands the synthetic utility of this compound.

Q8: What are the implications of the reaction between enantiomerically pure 3-aminoquinuclidine and this compound?

A8: The reaction of enantiomerically pure 3-aminoquinuclidine with this compound leads to an unexpected rearrangement, resulting in the formation of both cis- and trans-octahydropyrrolo[2,3]pyridine derivatives. [] This intriguing reaction provides a convenient single-step approach to synthesizing these valuable compounds, which are challenging to obtain through conventional methods. []

Q9: Have any natural products containing the this compound moiety been discovered?

A9: Yes, a compelling example is the discovery of psammopemmins (A-C), novel brominated 4-hydroxyindole alkaloids isolated from the Antarctic sponge Psammopemma sp. [] These intriguing natural products incorporate a unique this compound moiety and have garnered significant attention from the scientific community. []

Q10: What computational chemistry methods have been employed to study this compound?

A10: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. Researchers have employed techniques like Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate its electronic structure, geometry, and optical properties. [] These computational studies provide valuable insights that complement experimental findings and guide further research.

Q11: What are the analytical techniques used to characterize and quantify this compound?

A11: Several analytical methods are employed for the characterization and quantification of this compound.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can be used to monitor reaction progress. []
  • Infrared (IR) spectroscopy: Helps identify functional groups and elucidate molecular structure. []

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